molecular formula C20H29FN2O4 B12444994 Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate

Cat. No.: B12444994
M. Wt: 380.5 g/mol
InChI Key: VNTIQFYBYUKNNC-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and methoxyphenyl group play crucial roles in enhancing the binding affinity and specificity of the compound. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate
  • Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable intermediate in drug discovery and development.

Properties

Molecular Formula

C20H29FN2O4

Molecular Weight

380.5 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-[1-(4-methoxyphenyl)ethylcarbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29FN2O4/c1-13(14-6-8-15(26-5)9-7-14)22-18(24)16-10-11-23(12-17(16)21)19(25)27-20(2,3)4/h6-9,13,16-17H,10-12H2,1-5H3,(H,22,24)

InChI Key

VNTIQFYBYUKNNC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2F)C(=O)OC(C)(C)C

Origin of Product

United States

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